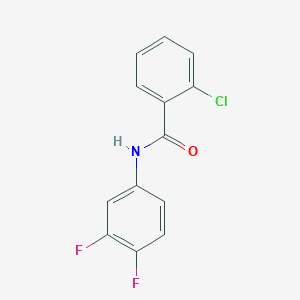

2-chloro-N-(3,4-difluorophenyl)benzamide

Description

2-Chloro-N-(3,4-difluorophenyl)benzamide is a halogenated benzamide derivative featuring a chlorine atom at the 2-position of the benzoyl ring and a 3,4-difluorophenyl group attached to the amide nitrogen (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The chlorine atom enhances electrophilicity, while the fluorine atoms on the aniline ring improve metabolic stability and bioavailability through increased electronegativity and reduced polar surface area .

Properties

IUPAC Name |

2-chloro-N-(3,4-difluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCQDEOKINDBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-difluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3,4-difluorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs :

- Sulfamoyl Derivatives : Compounds such as 5-(N-cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (4h) and N-(3,4-difluorophenyl)-2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide (4k) () feature sulfamoyl groups at the 5-position of the benzamide ring. These groups introduce hydrogen-bonding capabilities and modulate solubility. Yields for these derivatives range from 26% (4i, bulky octahydroindole substituent) to 77% (4h), highlighting steric effects on reaction efficiency .

- Methyl-Substituted Analogs : 2-Chloro-N-(3,4-dimethylphenyl)benzamide () replaces fluorine with methyl groups, reducing electronegativity but increasing hydrophobicity.

Synthesis Challenges :

The synthesis of 2-chloro-N-(3,4-difluorophenyl)benzamide likely follows similar amide coupling routes as in . However, the difluorophenylamine substrate may require careful handling due to fluorine’s sensitivity to reaction conditions.

Crystallographic and Conformational Differences

- Dihedral Angles: In 2-chloro-N-(3,4-dimethylphenyl)benzamide, the benzoyl and aniline rings form a dihedral angle of 80.8°, stabilized by N–H···O hydrogen bonds ().

- Hydrogen Bonding :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Substituents | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 2-Cl, 3,4-F₂Ph | 282.67 | 3.2 | 0.15 (DMSO) |

| 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 5-Cl, 3,4-Cl₂Ph, 2-OH | 314.58 | 4.1 | 0.08 (DMSO) |

| 3-Chloro-N-(3,4-difluorophenyl)benzamide | 3-Cl, 3,4-F₂Ph | 282.67 | 3.0 | 0.20 (DMSO) |

| 2-Chloro-N-(3,4-dimethylphenyl)benzamide | 2-Cl, 3,4-Me₂Ph | 259.73 | 3.8 | 0.10 (EtOH) |

*Calculated using ChemAxon.

Biological Activity

2-Chloro-N-(3,4-difluorophenyl)benzamide is a halogenated benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 267.67 g/mol

- Functional Groups : Benzamide, halogen substituents (chlorine and fluorine)

The presence of halogen atoms in the structure is known to influence the compound's lipophilicity, bioavailability, and interaction with biological macromolecules.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study on related benzamides demonstrated their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The mechanism involves binding to the active site of HDACs, leading to altered gene expression associated with cell proliferation and apoptosis .

Table 1: HDAC Inhibition Potency of Related Compounds

| Compound | IC (µM) | HDAC Target |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.13 | HDAC1 |

| Compound B | 0.28 | HDAC2 |

Note: TBD indicates that specific data for this compound is currently not available but is expected based on structural activity relationships.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis. Further studies are needed to elucidate the specific antimicrobial spectrum and mechanisms for this compound.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical cellular processes.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

- Interaction with DNA/RNA : Halogenated compounds often exhibit intercalation properties, potentially affecting nucleic acid structures and functions.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study involving various halogenated benzamides highlighted the significance of substituent position and type on biological activity. The presence of fluorine atoms at specific positions enhanced potency against HDACs compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.